molecular formula C7H8BrNO2 B591544 (2-Bromo-6-methoxypyridin-3-yl)methanol CAS No. 1807211-71-7

(2-Bromo-6-methoxypyridin-3-yl)methanol

Cat. No. B591544
CAS RN: 1807211-71-7
M. Wt: 218.05
InChI Key: PHUKRQGKFSLAQN-UHFFFAOYSA-N
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Description

“(2-Bromo-6-methoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO2 . It has a molecular weight of 218.05 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 . The compound has a topological polar surface area of 42.4 Ų .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 218.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 216.97384 g/mol .

Scientific Research Applications

1. Structural Characterization and Crystallography

The compound has been a subject of interest in the field of crystallography and structural chemistry. Studies have detailed the synthesis and structural characterization of compounds closely related to (2-Bromo-6-methoxypyridin-3-yl)methanol. For instance, N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and its derivatives have been synthesized, showcasing distinct protonation sites and intermolecular hydrogen bonding patterns, contributing to the understanding of molecular conformations and crystalline structures (Böck et al., 2021). Additionally, compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)me- thyl]phenol have been synthesized and analyzed through single-crystal X-ray diffraction, offering insights into molecular geometry and potential antibacterial activities (Wang, Nong, Sht, Qi, 2008).

2. Natural Product Synthesis and Modification

The compound has found applications in the synthesis of natural products and their analogs. For instance, the total synthesis of biologically active natural products starting from related compounds has been reported. Such studies often involve multi-step synthesis processes and provide a basis for understanding the chemical properties and potential biological activities of these natural products (Akbaba et al., 2010).

3. Chemical Reactivity and Mechanistic Insights

Research has also delved into understanding the chemical reactivity and mechanisms involving compounds related to this compound. For instance, studies on the substitution of the hydroxy group due to the anchimeric assistance of selenium offer insights into methanolysis and rearrangements, contributing to our understanding of reaction mechanisms and synthetic strategies (Kurkutov, Potapov, Amosova, 2018).

4. Catalysis and Ligand Reactions

The compound and its analogs have been studied for their roles in catalysis and as ligands in complex chemical reactions. For instance, ligand exchange reactions involving methoxide and the synthesis of various complexes have been reported, offering valuable information on the catalytic behavior and potential industrial applications of these compounds (Klausmeyer et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

properties

IUPAC Name

(2-bromo-6-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUKRQGKFSLAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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